molecular formula C17H21ClN4O8S2 B12785095 Methyldopa and hydrochlorothiazide CAS No. 69136-74-9

Methyldopa and hydrochlorothiazide

Cat. No.: B12785095
CAS No.: 69136-74-9
M. Wt: 509.0 g/mol
InChI Key: JCUHKUGRLSZJIU-PPHPATTJSA-N
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Description

Aldoril is a combination medication that contains methyldopa and hydrochlorothiazide. Methyldopa is an alpha-2 adrenergic agonist used primarily for the treatment of hypertension. Hydrochlorothiazide is a thiazide diuretic that helps reduce fluid retention and lower blood pressure. Aldoril is commonly prescribed to manage high blood pressure, especially in patients who require a combination therapy to achieve optimal blood pressure control .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyldopa is synthesized through the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA) using aromatic L-amino acid decarboxylase. The reaction typically involves the use of a suitable catalyst and occurs under controlled temperature and pH conditions .

Hydrochlorothiazide is synthesized through the reaction of 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide with various reagents under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of methyldopa involves large-scale fermentation processes followed by chemical synthesis to ensure high yield and purity. Hydrochlorothiazide is produced through multi-step chemical synthesis involving chlorination, cyclization, and sulfonation reactions .

Chemical Reactions Analysis

Types of Reactions

Methyldopa undergoes several types of chemical reactions, including:

Hydrochlorothiazide primarily undergoes hydrolysis and oxidation reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aldoril has several scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactions of alpha-2 adrenergic agonists and thiazide diuretics.

    Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter regulation.

    Medicine: Widely used in clinical trials to evaluate its efficacy and safety in managing hypertension and related cardiovascular conditions.

    Industry: Employed in the development of new antihypertensive medications and combination therapies

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aldoril’s uniqueness lies in its combination of methyldopa and hydrochlorothiazide, which provides a synergistic effect in lowering blood pressure. Methyldopa’s central action on alpha-2 adrenergic receptors and hydrochlorothiazide’s diuretic effect make Aldoril particularly effective in patients who require dual therapy for optimal blood pressure control .

Properties

CAS No.

69136-74-9

Molecular Formula

C17H21ClN4O8S2

Molecular Weight

509.0 g/mol

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

InChI

InChI=1S/C10H13NO4.C7H8ClN3O4S2/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h2-4,12-13H,5,11H2,1H3,(H,14,15);1-2,10-11H,3H2,(H2,9,12,13)/t10-;/m0./s1

InChI Key

JCUHKUGRLSZJIU-PPHPATTJSA-N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Origin of Product

United States

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